Arimoclomol
概要
説明
Synthesis Analysis
The synthesis of arimoclomol involves regioselective and enantiospecific methods starting from chiral glycidyl derivatives. An efficient chiral synthesis of enantiopure arimoclomol has been reported, utilizing (R)-(-)-glycidyl nosylate with complete retention of chiral integrity (Atkinson et al., 2017). This method provides a basis for understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationship of arimoclomol in disease models.
Molecular Structure Analysis
While specific details on the molecular structure analysis of arimoclomol in the provided papers are limited, the general approach to understanding its structure would involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry, alongside computational methods to elucidate its chiral configuration and molecular interactions. The structure directly influences its mechanism of action as a co-inducer of HSPs.
Chemical Reactions and Properties
Arimoclomol functions through a unique mechanism as a co-inducer of HSPs, particularly under conditions of cellular stress. This activity does not follow the conventional pathways of direct enzyme inhibition or receptor activation typical of many drugs. Instead, its chemical properties allow it to modulate the cellular stress response pathways, leading to an increase in the expression of HSPs that assist in protein folding and reduce the accumulation of misfolded proteins.
Physical Properties Analysis
The physical properties of arimoclomol, such as solubility, melting point, and stability, are crucial for its formulation and delivery as a therapeutic agent. These properties affect its oral availability and penetration into the central nervous system (CNS), which are highlighted as significant advantages of arimoclomol for treating diseases with CNS involvement (Jm, 2016).
科学的研究の応用
Arimoclomol in Amyotrophic Lateral Sclerosis (ALS) Therapy
Arimoclomol has been identified as a potential therapeutic agent for ALS, a neurodegenerative disease. It works by amplifying heat shock protein expression, which is crucial in cellular stress responses. This amplification is believed to improve survival and muscle function in ALS, particularly in familial ALS caused by mutations in the superoxide dismutase gene. Clinical trials have demonstrated the safety of arimoclomol in ALS patients (Lanka et al., 2009); (Cudkowicz et al., 2008); (Kalmar et al., 2014).
Potential for Treating Neurodegenerative Disorders
Arimoclomol's ability to enhance heat shock protein expression makes it a candidate for treating various neurodegenerative diseases. It has shown efficacy in preclinical models, rescuing motor neurons and improving neuromuscular function. This suggests its potential in treating other neurodegenerative disorders beyond ALS, like spinal and bulbar muscular atrophy (Phukan, 2010); (Malik et al., 2013).
Use in Treating Niemann-Pick Disease Type C
Arimoclomol has been studied for its effectiveness in Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder. Clinical trials indicated that arimoclomol could potentially stabilize disease severity, particularly in patients receiving miglustat as part of their routine care, thus demonstrating its promise as a treatment option for NPC (Mengel et al., 2021).
Arimoclomol in Inclusion Body Myositis
Inclusion Body Myositis (IBM) is another area where arimoclomol has been explored. The drug's ability to modulate the heat shock response makes it a potential treatment for IBM. Early-phase clinical trials have shown that arimoclomol is safe and well-tolerated in patients with IBM, indicating the need for further research in this area (Ahmed et al., 2016).
Role in Enhancing Heat Shock Protein Response
Studies have also shown that arimoclomol can enhance the heat shock protein response in various cellular and animal models, suggesting its broad potential in conditions where cellular stress response plays a crucial role. This includes its application in ALS and potentially other diseases where protein misfolding and aggregation are key pathological features (Kalmar et al., 2008); (Bloomer et al., 2010).
Safety And Hazards
将来の方向性
Zevra Therapeutics has resubmitted its New Drug Application (NDA) for Arimoclomol for the treatment of Niemann-Pick disease type C (NPC) to the U.S. Food and Drug Administration (FDA) on December 22, 2023 . The company expects the NDA to be classified as a Class II submission which would be subject to a review period by the FDA within six months from the date of submission . Research presented at WORLD Symposium™ 2023 included an interim analysis from the ongoing four-year open-label extension of the Phase 2/3 clinical trial of arimoclomol .
特性
IUPAC Name |
(3Z)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17/h4-5,8-9,13,19H,1-3,6-7,10-11H2/b16-14-/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIEGAXKLMUIZ-XUVDNFPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CO/N=C(/C2=C[N+](=CC=C2)[O-])\Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057701 | |
Record name | Arimoclomol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboximidoyl chloride, N-[(2R)-2-hydroxy-3-(1-piperidinyl)propoxy]-, 1-oxide | |
CAS RN |
289893-25-0 | |
Record name | Arimoclomol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。